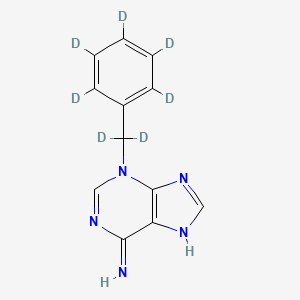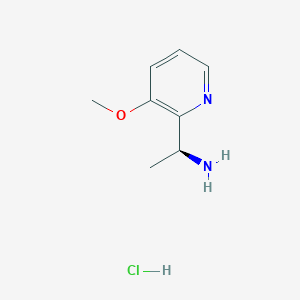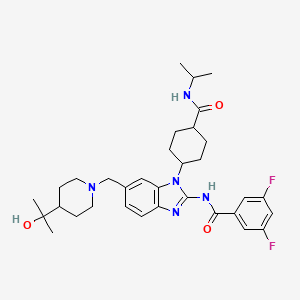
N3-(Benzyl-D7)-Adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-(Benzyl-D7)-Adenine is a deuterated analog of N3-benzyladenine, a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Benzyl-D7)-Adenine typically involves the alkylation of adenine with benzyl chloride-d7. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N3-(Benzyl-D7)-Adenine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated benzyladenine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Deuterated benzyladenine derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N3-(Benzyl-D7)-Adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Helps in studying the metabolic pathways of cytokinins in plants.
Industry: Used in the synthesis of labeled compounds for various industrial applications.
Wirkmechanismus
N3-(Benzyl-D7)-Adenine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The deuterium labeling allows researchers to track the compound and study its interactions and metabolic fate in detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-Benzyladenine: The non-deuterated analog, commonly used in plant biology.
N6-Benzyladenine: Another cytokinin with a different substitution pattern.
N9-Benzyladenine: Similar structure but with substitution at the N9 position.
Uniqueness
N3-(Benzyl-D7)-Adenine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)/i1D,2D,3D,4D,5D,6D2 |
InChI-Schlüssel |
CZJZYCFVITYHDO-XZJKGWKKSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C=NC(=N)C3=C2N=CN3)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)




